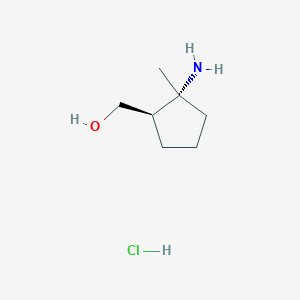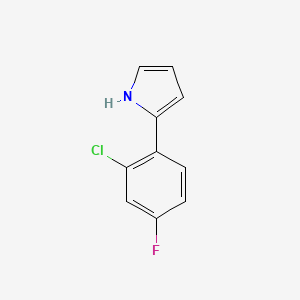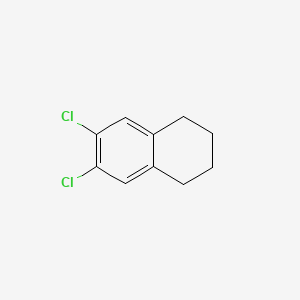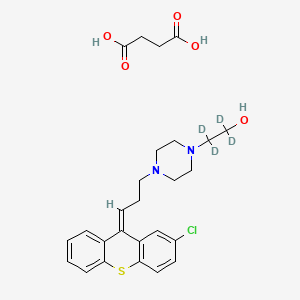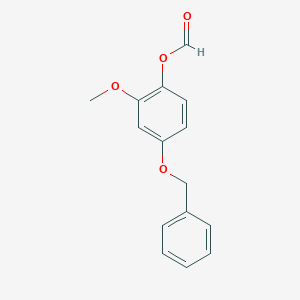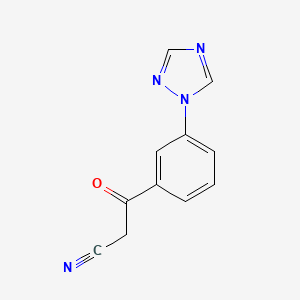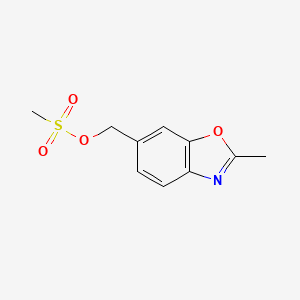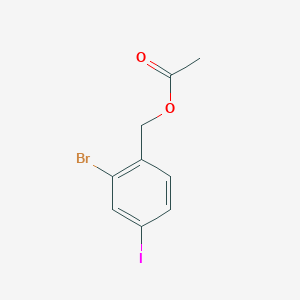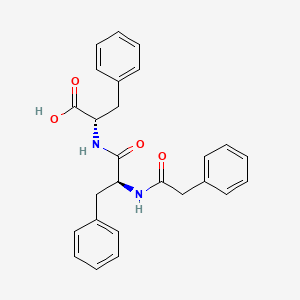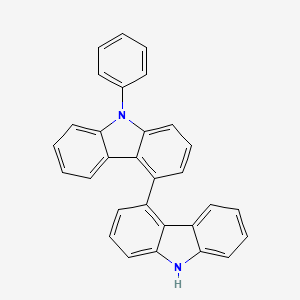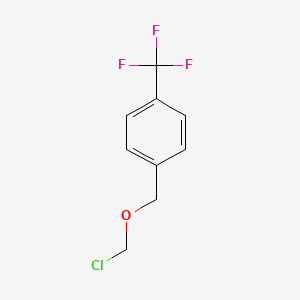
Chloromethyl 4'-(trifluoromethyl)benzyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Chloromethoxy)methyl]-4-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a chloromethoxy group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Chloromethoxy)methyl]-4-(trifluoromethyl)benzene typically involves the chloromethylation of 4-(trifluoromethyl)benzene. This can be achieved through the reaction of 4-(trifluoromethyl)benzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity 1-[(Chloromethoxy)methyl]-4-(trifluoromethyl)benzene.
Chemical Reactions Analysis
Types of Reactions: 1-[(Chloromethoxy)methyl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The trifluoromethyl group, being an electron-withdrawing group, can direct electrophiles to the ortho and para positions on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation under controlled temperature conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonic acid, or other electrophilic substituted derivatives.
Oxidation and Reduction: Formation of benzoic acid or benzyl alcohol derivatives.
Scientific Research Applications
1-[(Chloromethoxy)methyl]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(Chloromethoxy)methyl]-4-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The chloromethoxy group can be targeted by nucleophiles, leading to the formation of new chemical bonds.
Electrophilic Aromatic Substitution: The trifluoromethyl group influences the reactivity of the benzene ring, directing electrophiles to specific positions.
Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.
Comparison with Similar Compounds
1-[(Chloromethoxy)methyl]-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-(Chloromethyl)-4-methylbenzene: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-(Chloromethyl)-4-nitrobenzene: Contains a nitro group instead of a trifluoromethyl group, leading to different chemical properties and uses.
1-(Chloromethyl)-4-fluorobenzene:
The uniqueness of 1-[(Chloromethoxy)methyl]-4-(trifluoromethyl)benzene lies in the presence of both the chloromethoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C9H8ClF3O |
|---|---|
Molecular Weight |
224.61 g/mol |
IUPAC Name |
1-(chloromethoxymethyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3O/c10-6-14-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H,5-6H2 |
InChI Key |
XRINXWWXEUPCCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COCCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


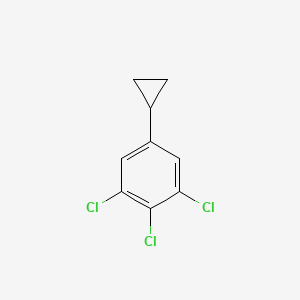
![1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B13707787.png)
![6-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]hexanamide](/img/structure/B13707789.png)
